(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride (5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 109401-52-7
VCID: VC6382430
InChI: InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+;
SMILES: COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
Molecular Formula: C13H15ClN2O3S
Molecular Weight: 314.78

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

CAS No.: 109401-52-7

Cat. No.: VC6382430

Molecular Formula: C13H15ClN2O3S

Molecular Weight: 314.78

* For research use only. Not for human or veterinary use.

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride - 109401-52-7

Specification

CAS No. 109401-52-7
Molecular Formula C13H15ClN2O3S
Molecular Weight 314.78
IUPAC Name (5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+;
Standard InChI Key LEDGHOKSFJGTLU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, (5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride, reflects its structural complexity. Its molecular formula is C₁₃H₁₅ClN₂O₃S, with a molar mass of 314.78 g/mol. The E-configuration at the 5-position ensures stereochemical specificity, critical for target binding.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number109401-52-7
Molecular FormulaC₁₃H₁₅ClN₂O₃S
Molecular Weight314.78 g/mol
IUPAC Name(5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride
SMILES NotationCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl

The thiazolidine-2,4-dione core (positions 1–3) is fused with a benzylidene group at position 5, while the 2-aminoethyl substituent at position 3 introduces a protonatable amine, facilitating salt formation .

Synthesis and Structural Modification

General Synthetic Strategies

Thiazolidine-2,4-dione derivatives are typically synthesized via condensation reactions between α-haloesters or α-haloacids and thiourea . For this compound, a plausible route involves:

  • Formation of the thiazolidine ring: Reacting ethyl 2-chloro-3-(4-methoxyphenyl)propanoate with thiourea under basic conditions.

  • Introduction of the 2-aminoethyl group: Alkylation of the thiazolidine nitrogen using 2-chloroethylamine.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Reaction Steps:

  • Thiourea Condensation:

    ClCH2COOR+NH2CSNH2Thiazolidine-2,4-dione+HCl\text{ClCH}_2\text{COOR} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{Thiazolidine-2,4-dione} + \text{HCl}
  • N-Alkylation:

    Thiazolidine-2,4-dione+ClCH2CH2NH23-(2-Aminoethyl) Derivative\text{Thiazolidine-2,4-dione} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{3-(2-Aminoethyl) Derivative}
  • Benzylidene Formation:

    3-(2-Aminoethyl)-TZD+4-Methoxybenzaldehyde(5E)-Benzylidene Derivative\text{3-(2-Aminoethyl)-TZD} + \text{4-Methoxybenzaldehyde} \rightarrow \text{(5E)-Benzylidene Derivative}

These steps align with methodologies described for analogous TZDs .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

While exact solubility values remain unreported, the hydrochloride salt likely enhances water solubility compared to the free base. The methoxy group improves lipid solubility, potentially aiding blood-brain barrier penetration.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1750 cm⁻¹ (thiazolidinedione carbonyls) and ν(N–H) at ~3300 cm⁻¹ (amine) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.3 ppm), methoxy singlet (δ ~3.8 ppm), and ethylamine protons (δ 2.5–3.5 ppm).

    • ¹³C NMR: Carbonyl carbons (δ ~170 ppm), aromatic carbons (δ 110–160 ppm) .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies suggest TZDs induce apoptosis in cancer cells via mitochondrial pathways. The methoxy group’s electron-rich nature may enhance DNA intercalation or topoisomerase inhibition.

Antimicrobial Effects

Thiazolidinediones disrupt microbial cell membranes. The protonated amine in this derivative could improve binding to bacterial phospholipids, broadening its spectrum .

Future Directions

Structural Optimization

  • Halogenation: Introducing fluorine at the benzylidene ring to boost metabolic stability.

  • Prodrug Design: Esterifying the amine to enhance oral bioavailability.

Target Validation

High-throughput screening against kinase libraries could identify off-target effects, guiding therapeutic repurposing.

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